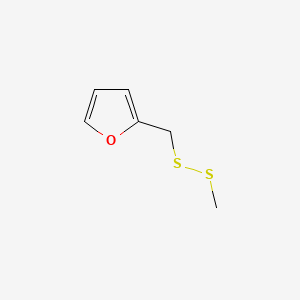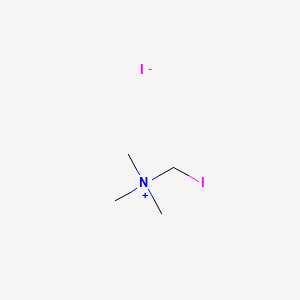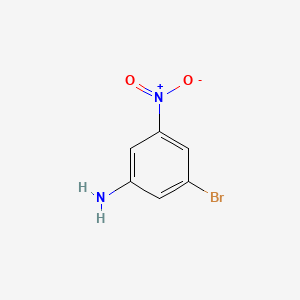
Disulfure de méthylfurfuryle
Vue d'ensemble
Description
Methyl furfuryl disulfide, also known as furfuryl methyl disulfide, is an organic compound with the molecular formula C6H8OS2 and a molecular weight of 160.26 g/mol . It is characterized by its distinctive sulfurous, roasted, and meaty aroma, making it a valuable component in the flavor and fragrance industry . This compound is naturally found in various food items such as coffee, malt, pork liver, wheat bread, asparagus, potato, roasted turkey, grilled beef, malt, cocoa, cooked rice, mushrooms, and clams .
Applications De Recherche Scientifique
Methyl furfuryl disulfide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a flavoring agent in the food industry.
Biology: Studies have shown its potential anticancer and antibacterial properties.
Mécanisme D'action
Target of Action
Methyl furfuryl disulfide is a sulfur-containing volatile compound It’s known to be used in the food industry for its organoleptic properties, contributing to the flavors and fragrances of various foods .
Mode of Action
It’s known to contribute to the taste and aroma of various foods, indicating that it likely interacts with olfactory and gustatory receptors .
Biochemical Pathways
It’s known to occur naturally in foods such as coffee, malt, pork liver, wheat bread, asparagus, potato, roasted turkey, grilled beef, malt, cocoa, cooked rice, mushrooms, and clams . This suggests that it may be involved in the metabolic pathways of these foods.
Pharmacokinetics
As a volatile compound, it’s likely to have high bioavailability due to its ability to easily cross biological membranes .
Result of Action
Methyl furfuryl disulfide contributes to the taste and aroma of various foods, indicating its molecular and cellular effects are likely related to sensory perception . It’s known to have a taste at 0.2-1.0 ppm .
Action Environment
The action of Methyl furfuryl disulfide can be influenced by various environmental factors. For instance, its volatility suggests that it may be sensitive to temperature changes. Furthermore, its presence in a variety of foods suggests that its action and stability may be influenced by the specific chemical environment of those foods .
Analyse Biochimique
Biochemical Properties
It is known to have a distinct flavor, which is why it is used as a flavoring agent
Cellular Effects
It is known that the compound can influence cell function due to its role as a flavoring agent
Molecular Mechanism
It is known that the compound can interact with biomolecules due to its role as a flavoring agent
Temporal Effects in Laboratory Settings
It is known that the compound can have long-term effects on cellular function due to its role as a flavoring agent
Dosage Effects in Animal Models
The effects of Methyl furfuryl disulfide vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with enzymes or cofactors due to its role as a flavoring agent
Transport and Distribution
It is known that the compound can interact with transporters or binding proteins due to its role as a flavoring agent
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles due to its role as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl furfuryl disulfide can be synthesized through the reaction of furfuryl mercaptan with methyl iodide in the presence of a base . The reaction typically involves the following steps:
Preparation of Furfuryl Mercaptan: Furfuryl mercaptan is prepared by reacting furfural with hydrogen sulfide in the presence of a catalyst.
Formation of Methyl Furfuryl Disulfide: Furfuryl mercaptan is then reacted with methyl iodide in the presence of a base such as sodium hydroxide or potassium hydroxide to form methyl furfuryl disulfide.
Industrial Production Methods
Industrial production of methyl furfuryl disulfide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl furfuryl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furfuryl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Methyl furfuryl disulfide can be compared with other similar compounds such as:
Bis(2-methyl-3-furyl) disulfide: Exhibits similar biological activities, including anticancer and antibacterial properties.
Methyl 2-methyl-3-furyl disulfide: Known for its flavoring properties and potential biological activities.
Dimethyl trisulfide: Commonly used in the flavor and fragrance industry for its strong sulfurous odor.
Furfuryl methyl sulfide: Another flavoring agent with a similar aroma profile.
Methyl furfuryl disulfide is unique due to its specific combination of sulfurous and roasted aroma, making it particularly valuable in the flavor and fragrance industry .
Propriétés
IUPAC Name |
2-[(methyldisulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLQQCDHOZMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069186 | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 65.00 °C. @ 15.00 mm Hg | |
| Record name | (2-Furanylmethyl) methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.177-1.184 (20°) | |
| Record name | Methyl furfuryl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57500-00-2 | |
| Record name | Furfuryl methyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl methyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-[(methyldithio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methyldithio)methyl]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL METHYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2-Furanylmethyl) methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)










